Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the reaction of 7-chlorobenzo[d]isothiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isothiazole derivatives depending on the reagent used.
Scientific Research Applications
Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzo[d]isothiazole
- 3-Methylbenzo[d]isothiazole 1,1-dioxide
- 2-(Benzo[d]isothiazol-3-yl)acetic acid
Uniqueness
Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H6ClNO4S |
---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
methyl 7-chloro-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-5-3-2-4-6(10)8(5)16(13,14)11-7/h2-4H,1H3 |
InChI Key |
WNGYIRISWIFXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)C2=C1C=CC=C2Cl |
Origin of Product |
United States |
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